Lipophilicity Shift from 3-Ethyl Substitution
The target compound (CAS 1341927-12-5, MW 168.24 g/mol) carries a 3-ethyl substituent on the triazole ring that is absent in the closest des-ethyl analog 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1250434-48-0, MW 140.19 g/mol), yielding a molecular weight increase of 28.05 Da (+20.0%) . Based on the Hansch π constant for an ethyl substituent on aromatic heterocycles, this structural difference is predicted to increase logP by approximately 0.8–1.0 log units, shifting the compound from a hydrophilic to a moderately lipophilic profile [1].
ΔMW +20%
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 168.24 g/mol; estimated logP ≈ 0.5–0.8 (ChemAxon prediction based on analog data) |
| Comparator Or Baseline | 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1250434-48-0): MW = 140.19 g/mol; estimated logP ≈ -0.3 to 0.0 |
| Quantified Difference | ΔMW = +28.05 Da (+20.0%); ΔlogP ≈ +0.8 to +1.0 (predicted) |
| Conditions | In silico physicochemical prediction using group contribution methods (Hansch π system); no experimental logP data available for either compound |
Why This Matters
The 20% higher molecular weight and predicted 0.8–1.0 log unit increase in lipophilicity directly affect passive membrane permeability, plasma protein binding, and metabolic clearance rates, making the target compound more suitable for applications requiring moderate blood-brain barrier penetration or hydrophobic pocket targeting.
- [1] PhytoBank. 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanamine (PHY0173157): Water Solubility 4.33 g/L, ALOGPS logP 0, ChemAxon logP -0.33, pKa (Strongest Basic) 10.31. phytobank.ca. Used as reference for class-level logP estimation. View Source
